![molecular formula C17H28ClNO B1394771 4-{[4-(Tert-butyl)-2-methylphenoxy]-methyl}piperidine hydrochloride CAS No. 1220018-18-7](/img/structure/B1394771.png)

4-{[4-(Tert-butyl)-2-methylphenoxy]-methyl}piperidine hydrochloride

Vue d'ensemble

Description

4-{[4-(Tert-butyl)-2-methylphenoxy]-methyl}piperidine hydrochloride, also known as 4-TBMPMP-HCl, is a piperidine derivative that has been used for various scientific and research purposes. It is a white, powdery crystalline solid that is soluble in water and ethanol. 4-TBMPMP-HCl is an important building block in organic synthesis and has been used in the synthesis of a wide range of compounds including drugs, agrochemicals, flavorings, and fragrances. In addition, it has been used in the synthesis of various biochemicals and pharmaceuticals, as well as for the development of new drugs and drug delivery systems.

Applications De Recherche Scientifique

Synthesis Processes

The synthesis of compounds related to 4-{[4-(Tert-butyl)-2-methylphenoxy]-methyl}piperidine hydrochloride involves complex chemical processes. For instance, Zhang Guan-you (2010) detailed the synthesis of 4-Chloropiperidine Hydrochloride starting from piperidin-4-one hydrochloride, proceeding through reduction and n-carbonylation steps to yield tert-butyl-4-hydroxy piperidine-l-carboxylate, eventually leading to 4-chloropiperidine hydrochloride with a yield of 50.9% (Zhang, 2010). Similarly, Min Wang et al. (2015) synthesized tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, through acylation, sulfonation, and substitution steps, achieving a total yield of 20.2% (Wang, Min et al., 2015).

Pharmacological Applications

Fexofenadine hydrochloride, a compound chemically related to the structure of interest, acts as a second-generation histamine H1-receptor antagonist in piperidine-class drugs, used in the treatment of allergic conditions without causing sedation, due to its inability to cross the blood-brain barrier (Raghu, M., Cs, Shantha, & Yogeshkumar, K., 2018). This highlights the significance of such compounds in developing non-sedative antihistamines.

Polymerization and Material Science Applications

The phenoxy and benzyloxy ring-substituted tert-butyl phenylcyanoacrylates, including compounds with structural similarities to the chemical of interest, have been utilized in copolymerization with styrene, showcasing the potential of these compounds in materials science and polymer chemistry (Reddy, D. et al., 2021).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with enzymes such as collagenase . The role of these targets often involves catalyzing specific biochemical reactions within the body.

Mode of Action

It’s worth noting that similar compounds often interact with their targets by binding to active sites, thereby influencing the activity of the target enzyme or protein .

Pharmacokinetics

Similar compounds often exhibit properties such as high absorption and specific distribution patterns within the body .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Propriétés

IUPAC Name |

4-[(4-tert-butyl-2-methylphenoxy)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO.ClH/c1-13-11-15(17(2,3)4)5-6-16(13)19-12-14-7-9-18-10-8-14;/h5-6,11,14,18H,7-10,12H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPPFUULNZIBMAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)(C)C)OCC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[4-(Tert-butyl)-2-methylphenoxy]-methyl}piperidine hydrochloride | |

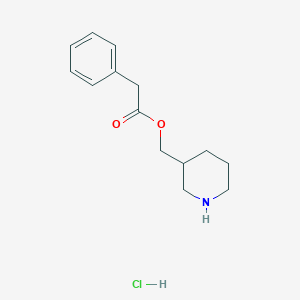

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Isopentyloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1394689.png)

![3-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1394692.png)

![3-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394693.png)

![3-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394694.png)

![3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394701.png)

![3-[2-(4-Piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1394703.png)

![3-{2-[4-(Tert-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394709.png)